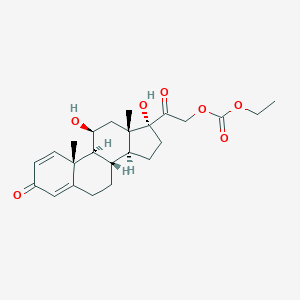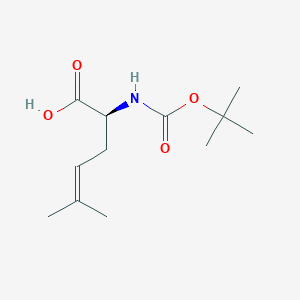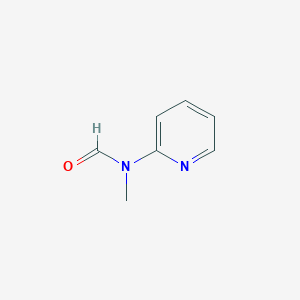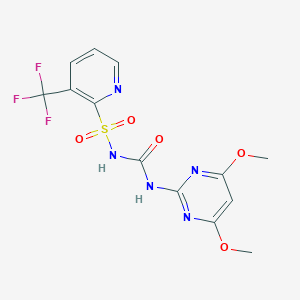
氟唑磺隆
描述
Flazasulfuron is primarily used for weed control in various agricultural settings. Its efficacy and selectivity have been evaluated against different weed species and in crops like sugarcane, demonstrating considerable effectiveness in managing unwanted vegetation without harming the crop.
Synthesis Analysis
The synthesis of flazasulfuron involves intermediate compounds such as 2-chloro-3-iodopyridine, which is crucial for producing 2-chloro-3-(trifluoromethyl) pyridine, an intermediate for flazasulfuron synthesis. The synthesis process highlights the importance of specific intermediates and the conditions under which flazasulfuron is formulated for agricultural use (Du Yi-hui, 2009).
Molecular Structure Analysis
Although specific studies directly analyzing the molecular structure of flazasulfuron were not identified in the selected papers, understanding its structure is vital for analyzing its mode of action, synthesis, and interactions with other substances. The molecular structure informs on the herbicide's behavior during synthesis, its interaction with plant biochemistry, and its environmental fate.
Chemical Reactions and Properties
Flazasulfuron undergoes rapid alcoholysis, producing high yields of carbamate and aminopyrimidine. The herbicide's chemical degradation varies depending on the presence of different minerals, indicating that flazasulfuron's reactivity and stability can be influenced by environmental factors such as soil composition (Bertrand et al., 2003).
Physical Properties Analysis
The physical properties of flazasulfuron, including its adsorption, mobility, and leaching in soil, have been extensively studied. The presence of organic matter in soil significantly influences the herbicide's sorption and mobility, affecting its efficacy and environmental impact. These properties are crucial for understanding the environmental behavior of flazasulfuron and its potential effects on non-target organisms (Tejada & Benítez, 2017).
科学研究应用
Application in Vineyards
- Scientific Field : Agriculture, specifically Viticulture .
- Summary of Application : Flazasulfuron is used as a herbicide in vineyards . It’s applied within grapevine rows and soil samples are taken from there in 10–20 cm depth 77 days after application .
- Methods of Application : The herbicide is applied within grapevine rows . Soil samples are taken from a depth of 10–20 cm, 77 days after application .
- Results or Outcomes : The number of colony-forming units (CFU) comprising bacteria, yeasts, and molds was higher under flazasulfuron compared to all other treatments which had similar CFU levels . The abundance of the fungus Mucor was higher under flazasulfuron than glufosinate and mechanical weeding .
Application in Annual Bluegrass Control
- Scientific Field : Agriculture, specifically Turf Management .
- Summary of Application : Flazasulfuron is used to control annual bluegrass (Poa annua) populations in golf courses .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for the use of Flazasulfuron in this context .
Application in Citrus and Olive Orchards
- Scientific Field : Agriculture, specifically Horticulture .
- Summary of Application : Flazasulfuron is used as a herbicide in citrus and olive orchards .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for the use of Flazasulfuron in this context .
Pre-emergent and Post-emergent Weed Control
- Scientific Field : Agriculture .
- Summary of Application : Flazasulfuron is used for both pre-emergent and post-emergent weed control . It can be used on a variety of crops, including warm season turf, grapevines, and sugarcane .
- Methods of Application : The herbicide is applied at a dosage of 25-100 g a.i./ha for warm season turf and 25-75 g a.i./ha for grapevines and sugarcane .
Inhibition of Acetolactate Synthase (ALS)
- Scientific Field : Biochemistry .
- Summary of Application : Flazasulfuron inhibits the enzyme acetolactate synthase (ALS), which results in the inhibition of amino acid synthesis, cell division, and ultimately plant growth .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Growth ceases within hours of the application of the compound. Symptoms include leaf discolouration, desiccation, necrosis, and ultimately plant death within 20 – 25 days of application .
Control of Broad-Spectrum Weeds
- Scientific Field : Agriculture .
- Summary of Application : Flazasulfuron is used for the control of broad-spectrum weeds . It can be used on both pre-emergent weeds and post-emergent weeds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Growth ceases within hours of the application of the compound. Symptoms include leaf discolouration, desiccation, necrosis and ultimately plant death within 20 – 25 days of application .
安全和危害
未来方向
属性
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWATZEJQIXKWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034610 | |
| Record name | Flazasulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C) | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.606 at 20 °C | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-8 mm Hg | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Flazasulfuron | |
Color/Form |
White, crystalline solid | |
CAS RN |
104040-78-0 | |
| Record name | Flazasulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flazasulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flazasulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAZASULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB13WWV30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164-166 °C, MP: 180 °C (99.7% purity) | |
| Record name | Flazasulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



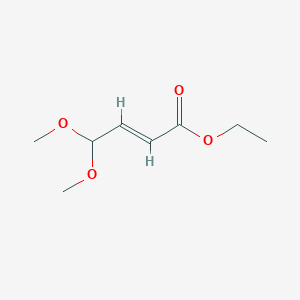
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)






![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

